molecular formula C15H19N5O B023230 Rizatriptan N-oxide CAS No. 260435-42-5

Rizatriptan N-oxide

Cat. No. B023230
M. Wt: 285.34 g/mol
InChI Key: DQTBNOJGXNZYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The oxidative conversion of rizatriptan benzoate to rizatriptan N-oxide can be catalyzed by a synergistic effect of RuCl3 and IrCl3 in the presence of chloramine-T in aqueous HClO4 medium. This method shows a significant increase in reaction rate compared to uncatalyzed reactions, highlighting an efficient pathway for the synthesis of rizatriptan N-oxide from rizatriptan benzoate (Anu Sukhdev et al., 2018).

Molecular Structure Analysis

Rizatriptan benzoate, from which rizatriptan N-oxide is derived, has been structurally characterized, showing similarities in bond lengths and angles with related compounds such as sumatriptan and zolmitriptan. However, differences in side-chain orientations are noted, which may influence the pharmacological properties and synthesis outcomes of its N-oxide derivative (K. Ravikumar et al., 2007).

Chemical Reactions and Properties

The oxidation mechanism of rizatriptan by diperiodatoargentate(III) in an alkaline medium has been explored, showing the importance of the deprotonated form of the oxidant in the reaction process. This study provides insights into the oxidative pathways that rizatriptan and its derivatives might undergo, which is crucial for understanding the chemical stability and reactivity of rizatriptan N-oxide (A. Khan et al., 2018).

Physical Properties Analysis

The physical properties of rizatriptan N-oxide, such as solubility, melting point, and crystalline structure, are directly influenced by its molecular structure. While specific studies on rizatriptan N-oxide's physical properties are limited, the analysis of rizatriptan benzoate provides a foundation for predicting similar properties in its N-oxide derivative. These properties are essential for drug formulation and stability studies.

Chemical Properties Analysis

Rizatriptan N-oxide's chemical properties, including its reactivity, stability under various conditions, and interactions with other substances, are critical for its development as a potential pharmaceutical compound. Studies on the stability indicating high-performance liquid chromatographic method for rizatriptan benzoate highlight the approach for assessing the chemical stability and purity of rizatriptan and its derivatives, including N-oxide forms (B. Mallikarjuna Rao et al., 2006).

Scientific Research Applications

  • Synthesis and Characterization : Rizatriptan N-oxide is a potential impurity in rizatriptan benzoate synthesis, with studies focusing on its synthesis and characterization to ensure the quality of rizatriptan benzoate (Sarma et al., 2008).

  • Mechanism of Action : Rizatriptan, the active drug, inhibits neurogenic dural vasodilation and extravasation, mechanisms thought to contribute to its anti-migraine action (Williamson et al., 1997).

  • Treatment Efficacy : Various studies have shown that rizatriptan is effective in acute migraine treatment, often in combination with other drugs like rofecoxib (Krymchantowski & Barbosa, 2002). It maintains efficacy throughout the treatment of multiple migraine attacks (Kramer et al., 1998).

  • Central Activity : It has central antinociceptive effects, contributing to its efficacy against migraine headache (Cumberbatch et al., 1997).

  • Drug Interactions and Tolerance : Rizatriptan and paroxetine show no significant interactions and are well-tolerated, without causing major changes in vital signs or mood (Goldberg et al., 1999).

  • Comparative Efficacy : Studies comparing rizatriptan with other migraine treatments like sumatriptan show its superior efficacy in relieving headache and associated symptoms (Tfelt‐Hansen et al., 1998).

  • Formulation and Delivery : New formulations like rizatriptan wafer have been developed for convenience and effectiveness in acute migraine treatment (Ahrens et al., 1999).

  • Pharmacokinetics and Excretion : Studies on the pharmacokinetics, bioavailability, and excretion of rizatriptan, including its metabolites, have been conducted to understand its disposition in the body (Vyas et al., 2000).

  • Patient Preference and Quality of Life : Research indicates that patients prefer rizatriptan over other treatments due to its speed of relief, contributing to improved quality of life (Amoozegar & Pringsheim, 2009).

  • Tolerability and Safety : Rizatriptan is generally well-tolerated in both single and multiple-dose administrations, with no unexpected accumulation in plasma (Goldberg et al., 2000).

properties

IUPAC Name

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTBNOJGXNZYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180690
Record name Rizatriptan N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rizatriptan N-oxide

CAS RN

260435-42-5
Record name Rizatriptan N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260435425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rizatriptan N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIZATRIPTAN N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNT22B2U4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rizatriptan N-oxide
Reactant of Route 2
Reactant of Route 2
Rizatriptan N-oxide
Reactant of Route 3
Rizatriptan N-oxide
Reactant of Route 4
Reactant of Route 4
Rizatriptan N-oxide
Reactant of Route 5
Rizatriptan N-oxide
Reactant of Route 6
Reactant of Route 6
Rizatriptan N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.